N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide

Description

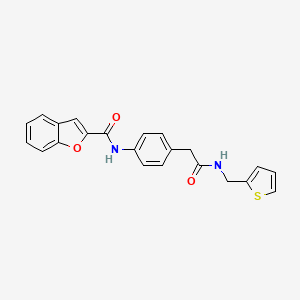

N-(4-(2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core linked to a carboxamide group. The phenyl ring at the 4-position is substituted with an ethyl chain bearing an oxo group and a secondary amine connected to a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c25-21(23-14-18-5-3-11-28-18)12-15-7-9-17(10-8-15)24-22(26)20-13-16-4-1-2-6-19(16)27-20/h1-11,13H,12,14H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDXZXXDISROGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.

Amide Bond Formation: The key step involves the formation of the amide bond between the benzofuran carboxylic acid and the amine group of the thiophene derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Final Assembly: The final product is obtained by reacting the intermediate with 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution can occur on the benzofuran or phenyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and thiophene moieties.

Mechanism of Action

The mechanism by which N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and thiophene rings can engage in π-π stacking interactions, while the amide linkage can form hydrogen bonds, stabilizing the compound within the active site of a target protein.

Comparison with Similar Compounds

Core Heterocycle Modifications

N-(3,4-Dichlorobenzyl)-N-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)benzofuran-2-carboxamide (9P-F-A5) Core: Benzofuran-carboxamide. Substituents: Dichlorobenzyl group instead of phenyl at the ethylamino position. Impact: The electron-withdrawing Cl groups enhance electrophilicity and may improve binding to hydrophobic pockets in biological targets. NMR data (δ 8.77–7.28 ppm) indicates aromatic proton environments distinct from the parent compound .

N-(4-(2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide Core: Thiazol-carboxamide. Substituents: Thiazol ring replaces the phenyl group.

Functional Group Variations

2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide Core: Acetamide with thioxo (C=S) group. Substituents: Furylmethyl instead of thiophen-2-ylmethyl; thioxo replaces oxo. Impact: The thioxo group increases lipophilicity and may reduce metabolic stability compared to the oxo analog. The furan ring’s lower aromaticity vs. thiophene could weaken hydrophobic interactions .

5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Substituent Modifications

N-(2-Aminoethyl)-N'-(3,5-dimethoxyphenyl)thiourea Core: Thiourea with dimethoxyphenyl. Substituents: Thiourea instead of carboxamide; methoxy groups enhance solubility.

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core linked to a thiophenylmethylamino moiety and an oxoethyl group. The structural complexity suggests potential interactions with various biological targets. The molecular formula is , with a molecular weight of 342.41 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the benzofuran and thiophene rings allows for interactions with enzyme active sites, potentially inhibiting key enzymes involved in disease processes.

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways associated with various physiological responses.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to neuroprotective effects.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

Studies have demonstrated that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

| Compound | Activity | Mechanism |

|---|---|---|

| Benzofuran derivatives | Anticancer | Induction of apoptosis |

| Thiophene-based compounds | Antimicrobial | Disruption of bacterial cell walls |

Neuroprotective Effects

Recent investigations into benzofuran derivatives suggest they can modulate amyloid-beta aggregation, a key factor in Alzheimer’s disease. Compounds like N-(4-fluorophenyl)-benzofuran derivatives have been shown to promote or inhibit Aβ42 fibrillogenesis, indicating potential for neuroprotection .

Case Studies

- Amyloid-beta Modulation : In a study involving benzofuran derivatives, certain compounds exhibited a 2.7-fold increase in Aβ42 fibrillogenesis at concentrations of 25 μM, highlighting their potential as therapeutic agents in neurodegenerative diseases .

- Antimicrobial Activity : Research on thiazole and thiophene derivatives has showcased their broad-spectrum antimicrobial properties, suggesting that modifications to the benzofuran structure could enhance these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.